molecular formula C21H32N4O7 B13976338 Boc-DL-His(1-Boc)-DL-Pro-OH

Boc-DL-His(1-Boc)-DL-Pro-OH

Cat. No.: B13976338
M. Wt: 452.5 g/mol
InChI Key: VGBYSJWNCPPTDJ-UHFFFAOYSA-N
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Description

Boc-DL-His(1-Boc)-DL-Pro-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of histidine and proline, both of which are amino acids. The compound is characterized by the presence of tert-butyloxycarbonyl (Boc) groups, which serve as protective groups during chemical reactions. These protective groups are crucial in preventing unwanted side reactions, thereby ensuring the integrity of the desired product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-His(1-Boc)-DL-Pro-OH typically involves the protection of the amino groups of histidine and proline with Boc groups. The process begins with the reaction of histidine and proline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction results in the formation of Boc-protected histidine and proline. The protected amino acids are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of the compound. The reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-His(1-Boc)-DL-Pro-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or HATU.

    Oxidation and Reduction: The histidine moiety can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.

    Coupling: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) are frequently used as coupling reagents.

    Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, coupled peptides, and oxidized or reduced derivatives of the histidine moiety.

Scientific Research Applications

Boc-DL-His(1-Boc)-DL-Pro-OH has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex peptides and proteins.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is utilized in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Boc-DL-His(1-Boc)-DL-Pro-OH is primarily related to its role as a building block in peptide synthesis. The Boc groups protect the amino groups during the coupling reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc groups are removed under acidic conditions, revealing the free amino groups. This allows the peptide to fold into its active conformation and exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Boc-L-His(1-Boc)-L-Pro-OH: A similar compound with L-configuration of histidine and proline.

    Fmoc-DL-His(1-Fmoc)-DL-Pro-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protective group instead of Boc.

    Boc-DL-His(1-Boc)-DL-Ala-OH: Similar compound with alanine instead of proline.

Uniqueness

Boc-DL-His(1-Boc)-DL-Pro-OH is unique due to its specific combination of histidine and proline with Boc protection. This combination allows for the synthesis of peptides with unique properties and functionalities, making it a valuable tool in peptide chemistry.

Properties

Molecular Formula

C21H32N4O7

Molecular Weight

452.5 g/mol

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H32N4O7/c1-20(2,3)31-18(29)23-14(16(26)25-9-7-8-15(25)17(27)28)10-13-11-24(12-22-13)19(30)32-21(4,5)6/h11-12,14-15H,7-10H2,1-6H3,(H,23,29)(H,27,28)

InChI Key

VGBYSJWNCPPTDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

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